molecular formula C20H24N4O6S2 B2861132 2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351612-84-4

2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No. B2861132
CAS RN: 1351612-84-4
M. Wt: 480.55
InChI Key: WGPNKDOTKLDKAC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzimidazole group, a piperazine group, and a sulfonyl group attached to a thiophene ring. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the piperazine group might undergo reactions with acids or electrophiles, and the sulfonyl group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Metabolism and Drug-Drug Interactions

The metabolism of a structurally similar compound, a 5HT6 antagonist identified as SAM-760, provides insight into the pharmacokinetic behavior of benzimidazole derivatives. This compound is primarily metabolized by CYP3A in the liver, leading to the formation of a novel metabolite through nonenzymatic, thiol-mediated reductive cleavage of an aryl sulfonamide group. This unique metabolic pathway potentially impacts the clinical drug-drug interaction profile when coadministered with inhibitors like ketoconazole, showing a lower than expected interaction. This could have implications for the metabolic stability and drug interaction profile of similar compounds, including the one , in therapeutic settings (A. Sawant-Basak et al., 2018).

Biological Activity and Structural Analysis

Compounds with benzimidazole derivatives are explored for their biological activities, such as antimicrobial and anticancer properties. For instance, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines, which share structural similarities, have been synthesized and assessed for biological activity against various bacteria and fungi, demonstrating moderate activity. This suggests that modifications to the benzimidazole core, including the introduction of sulfonyl piperazine groups, could lead to compounds with potential antimicrobial applications (J.V.Guna et al., 2009).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their corrosion inhibition properties. The effect of substitution on benzimidazole derivatives for mild steel in sulfuric acid was studied, revealing their potential as corrosion inhibitors. The formation of a protective layer on the metal surface, as evidenced by increased charge transfer resistance and supported by SEM micrographs, highlights the utility of such compounds in protecting industrial materials from corrosion. This application is relevant for industries seeking alternatives to traditional corrosion inhibitors with improved environmental and safety profiles (P. Ammal et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on its structure, it could potentially interact with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all new compounds with care until their toxicity and other hazards are fully understood .

Future Directions

Future research could involve further synthesis optimization, detailed study of the compound’s reactivity, determination of its physical and chemical properties, and exploration of its potential biological activity .

properties

IUPAC Name

2-[[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2.C2H2O4/c1-2-14-7-8-18(25-14)26(23,24)22-11-9-21(10-12-22)13-17-19-15-5-3-4-6-16(15)20-17;3-1(4)2(5)6/h3-8H,2,9-13H2,1H3,(H,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPNKDOTKLDKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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